molecular formula C14H18N2O3S B2422186 N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1251685-50-3

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2422186
CAS No.: 1251685-50-3
M. Wt: 294.37
InChI Key: ICSMLVNABQXLBE-UHFFFAOYSA-N
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Description

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features a cyclopropyl group, a hydroxymethyl group, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps One common method starts with the preparation of the cyclopropylmethylamine, which is then reacted with oxalyl chloride to form the oxalamide intermediate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxalamide group can be reduced to form the corresponding amine.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)acetamide
  • N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)urea

Uniqueness

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the oxalamide and methylthio groups offer opportunities for further functionalization and interaction with biological targets.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-20-11-5-3-2-4-10(11)16-13(19)12(18)15-8-14(9-17)6-7-14/h2-5,17H,6-9H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSMLVNABQXLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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